molecular formula C31H38N2O6 B2580712 3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid CAS No. 2137422-00-3

3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid

Cat. No. B2580712
M. Wt: 534.653
InChI Key: UHEAZWDJZCXBCC-BXAJPXNSSA-N
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Description

Physical And Chemical Properties Analysis

The compound is likely to be stored at a temperature between 2-8°C . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Tumor Delineation

A pivotal application of 3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid derivatives in scientific research lies in the synthesis of tumor-avid compounds for positron emission tomography (PET) imaging. For example, Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized as a novel, tumor-avid amino acid for PET imaging, showcasing the compound's potential in oncological research and diagnosis (Shoup & Goodman, 1999).

Protection of Hydroxy-groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the compound of interest, is extensively used to protect hydroxy-groups in the synthesis of complex molecules. Its removal is conveniently achieved by the action of triethylamine, demonstrating the compound's utility in the synthesis of peptides and other organic compounds, where protecting functional groups is crucial (Gioeli & Chattopadhyaya, 1982).

Photocatalysis in Organic Synthesis

A new photocatalyst based on a derivative of 3-amino-fluorene-2,4-dicarbonitriles (AFDCs) has been described for the decarboxylative cross-coupling reaction of α-amino acids with arylnitriles. This application demonstrates the compound's role in facilitating novel synthetic pathways for generating benzylic amines and ethers, highlighting its contribution to advancements in photocatalytic organic synthesis (Chen, Lu, & Wang, 2019).

Liquid Scintillation

The structure and synthesis of fluorene-based compounds, including fluorene-2-carboxylic acid, have been explored for their scintillation properties. These compounds exhibit excellent characteristics as liquid scintillation solutes, underlining their importance in the development of materials for radiation detection and measurement (Barnett, Daub, Hayes, & Ott, 1960).

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O6/c1-31(2,3)39-29(36)32-15-8-9-21(14-16-32)33(22-17-20(18-22)28(34)35)30(37)38-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-13,20-22,27H,8-9,14-19H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEAZWDJZCXBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid

CAS RN

2137422-00-3
Record name rac-(1s,3s)-3-({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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